N-benzyl-4-chlorobutanamide
Overview
Description
N-benzyl-4-chlorobutanamide: is an organic compound with the molecular formula C11H14ClNO It is a derivative of butanamide, where the nitrogen atom is substituted with a benzyl group and the fourth carbon atom of the butanamide chain is substituted with a chlorine atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-4-chlorobutanamide typically involves the reaction of 4-chlorobutanoyl chloride with benzylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
4-chlorobutanoyl chloride+benzylamine→this compound+HCl
The reaction is usually conducted in an inert solvent, such as dichloromethane, at low temperatures to control the reaction rate and improve the yield.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions, such as temperature and pressure, and can lead to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and improves the overall efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-4-chlorobutanamide can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom in the butanamide chain can be substituted by nucleophiles, such as hydroxide ions, to form N-benzyl-4-hydroxybutanamide.
Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation: The benzyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions
Nucleophilic Substitution: Typically involves the use of nucleophiles like sodium hydroxide (NaOH) in aqueous or alcoholic solutions.
Reduction: Commonly performed using lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation: Conducted using potassium permanganate (KMnO4) in acidic or basic conditions.
Major Products
N-benzyl-4-hydroxybutanamide: Formed from nucleophilic substitution.
N-benzylbutanamine: Formed from the reduction of the amide group.
Benzoic acid derivatives: Formed from the oxidation of the benzyl group.
Scientific Research Applications
N-benzyl-4-chlorobutanamide has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: It is used in the development of pharmaceutical compounds, particularly those targeting the central nervous system.
Biological Studies: It is used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industrial Applications: It is used in the production of specialty chemicals and as a building block for various industrial products.
Mechanism of Action
The mechanism of action of N-benzyl-4-chlorobutanamide depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor agonist/antagonist. The benzyl group can interact with hydrophobic pockets in proteins, while the amide group can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of the target protein, leading to the desired biological effect.
Comparison with Similar Compounds
Similar Compounds
- N-benzyl-4-hydroxybutanamide
- N-benzylbutanamide
- N-benzyl-4-bromobutanamide
Uniqueness
N-benzyl-4-chlorobutanamide is unique due to the presence of the chlorine atom, which can participate in various chemical reactions, such as nucleophilic substitution. This makes it a versatile intermediate in organic synthesis. Additionally, the benzyl group provides hydrophobic interactions that can be exploited in medicinal chemistry for drug design.
Properties
IUPAC Name |
N-benzyl-4-chlorobutanamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClNO/c12-8-4-7-11(14)13-9-10-5-2-1-3-6-10/h1-3,5-6H,4,7-9H2,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XAHRBZIFIFYQDA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)CCCCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20399701 | |
Record name | Butanamide, 4-chloro-N-(phenylmethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20399701 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
22813-61-2 | |
Record name | Butanamide, 4-chloro-N-(phenylmethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20399701 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-BENZYL-4-CHLOROBUTYRAMIDE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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